molecular formula C10H14N2O2S B11882139 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea

Cat. No.: B11882139
M. Wt: 226.30 g/mol
InChI Key: KDFKTNVNNJRZSD-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 2-methoxyaniline with ethylene oxide in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-70°C) are usually employed.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium hydroxide is often used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Solvents: Reactions are often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thioureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and receptor interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)-3-phenylthiourea
  • 1-(2-Hydroxyethyl)-3-(4-methoxyphenyl)thiourea
  • 1-(2-Hydroxyethyl)-3-(2-chlorophenyl)thiourea

Uniqueness

1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)thiourea stands out due to the presence of both hydroxyethyl and methoxyphenyl groups, which confer unique chemical and biological properties. These functional groups enhance its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2-hydroxyethyl)-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-14-9-5-3-2-4-8(9)12-10(15)11-6-7-13/h2-5,13H,6-7H2,1H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFKTNVNNJRZSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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